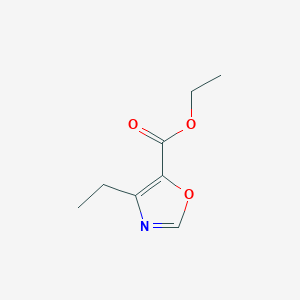

Ethyl 4-ethyloxazole-5-carboxylate

Description

Significance of Oxazole (B20620) Heterocycles in Modern Chemistry

Oxazole derivatives are of paramount importance in medicinal chemistry and various industrial applications. tandfonline.comjetir.org These compounds are recognized for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. irjmets.com The oxazole ring's unique structural and electronic properties allow for diverse interactions with biological targets. jetir.orgsemanticscholar.org

The versatility of the oxazole scaffold has made it a popular choice for medicinal chemists in the development of new therapeutic agents. tandfonline.comsemanticscholar.org Many natural products containing the oxazole moiety exhibit significant biological activities. derpharmachemica.com Furthermore, oxazole derivatives serve as crucial building blocks in organic synthesis for creating more complex molecules. irjmets.com They also find applications in material science, such as in the development of luminescent materials. irjmets.com

Contextualization of Ethyl 4-ethyloxazole-5-carboxylate as a Key Oxazole Derivative

This compound stands out as a significant derivative within the oxazole class. Its structure, featuring an ethyl group at the 4-position and an ethyl carboxylate group at the 5-position, makes it a valuable intermediate in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, enabling the creation of more complex and potentially bioactive molecules.

Research has demonstrated the utility of substituted oxazoles, such as this compound, in the synthesis of various compounds. For instance, a study on the regiocontrolled synthesis of bromooxazoles highlighted the preparation of this compound as a yellowish oil. sci-hub.se This underscores its role as a building block for further chemical modifications.

The applications of similar oxazole carboxylates are diverse, ranging from pharmaceuticals to organic light-emitting diodes (OLEDs). fishersci.cachemicalbook.com The structural features of this compound make it a compound of interest for further exploration in various fields of chemistry.

Key Chemical Data for Related Oxazole Derivatives

To provide a comparative context, the following table summarizes key data for related oxazole carboxylate derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl oxazole-4-carboxylate | 23012-14-8 | C6H7NO3 | 141.12 | 101°C at 14mm Hg |

| Ethyl 4-methyloxazole-5-carboxylate | 20485-39-6 | C7H9NO3 | 155.15 | Not available |

| Ethyl oxazole-5-carboxylate | 118994-89-1 | C6H7NO3 | 141.126 | Not available |

This data is compiled from various chemical databases and research articles. fishersci.canih.govchemdad.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-7(12-5-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLFVISJUBINTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of Ethyl 4 Ethyloxazole 5 Carboxylate and Analogs

Fundamental Reaction Pathways

The oxazole (B20620) ring, while aromatic, exhibits a distinct reactivity pattern influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms and the substituents on the carbon atoms.

Cycloaddition Reactions Involving Oxazole Systems

Oxazole systems can participate in cycloaddition reactions, serving as dienes or dienophiles. The specific mode of reaction is highly dependent on the substituents present on the oxazole ring and the nature of the reacting partner. For instance, electron-withdrawing groups, such as the carboxylate at the 5-position in "Ethyl 4-ethyloxazole-5-carboxylate," can influence the electronic properties of the oxazole ring, thereby affecting its reactivity in cycloaddition reactions. While specific studies on the cycloaddition reactions of "this compound" are not extensively detailed in the provided search results, the general reactivity of oxazoles in such transformations is well-established. Gold(I) catalysis, for example, has been shown to facilitate various cycloaddition pathways with propargyl substrates, including [2+3] and [2+5] cycloadditions, which could potentially be applied to functionalized oxazoles. ntnu.edu

Nucleophilic Substitution Reactions on Oxazole Ring

Nucleophilic substitution on the oxazole ring is a challenging transformation due to the electron-rich nature of the heterocycle. However, the presence of activating groups or the use of organometallic intermediates can facilitate such reactions. For instance, deprotonation of an oxazole ring using a strong base like lithium hexamethyldisilazane (B44280) (LiHMDS) can generate a carbanion that subsequently reacts with an electrophile. This approach allows for the introduction of various substituents onto the oxazole core. The ethyl ester group at the 4-position of ethyl oxazole-4-carboxylate can be hydrolyzed under basic or acidic conditions, and the resulting carboxylic acid can participate in further reactions.

Electrophilic Substitution Reactions on Oxazole Ring

Electrophilic substitution on the oxazole ring is generally difficult due to the electron-withdrawing character of the ring heteroatoms, which deactivates the ring towards electrophilic attack. rahacollege.co.in However, under specific conditions and with certain substrates, these reactions can occur. For instance, bromination of ethyl oxazole-5-carboxylate can be achieved using bromine at low temperatures after deprotonation with LiHMDS, yielding 4-bromo-ethyl oxazole-5-carboxylate. The regioselectivity of these reactions is a critical aspect, often influenced by the directing effects of existing substituents and the reaction conditions.

Oxidative and Reductive Transformations

The oxazole ring and its substituents can undergo both oxidative and reductive transformations. The ethyl ester group of "this compound" can be reduced to the corresponding alcohol using reducing agents like lithium borohydride (B1222165) (LiBH4). researchgate.net This transformation is a key step in the synthesis of various functionalized oxazoles. researchgate.net Oxidation reactions can also be performed on the oxazole ring or its side chains, although specific examples for "this compound" are not detailed in the provided results. Generally, oxidizing agents like potassium permanganate (B83412) can be used for such transformations.

Mechanistic Investigations of Metal-Catalyzed Processes

Metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the functionalization of oxazoles.

Palladium-Catalyzed C-H Activation Mechanisms

Palladium-catalyzed C-H activation has become a cornerstone for the direct arylation of oxazoles, offering a more atom-economical alternative to traditional cross-coupling reactions. researchgate.net The regioselectivity of these reactions, particularly the choice between the C2 and C5 positions of the oxazole ring, is a key area of investigation. beilstein-journals.org

For ethyl oxazole-4-carboxylate, palladium-catalyzed direct arylation can be controlled to selectively occur at either the C2 or C5 position by tuning the reaction conditions, such as the ligand, base, and solvent. beilstein-journals.orgorganic-chemistry.org For instance, the use of specific phosphine (B1218219) ligands like P(t-Bu)3 or JohnPhos in the presence of a base like K2CO3 can favor C2 arylation, while other ligands such as PCy3 can direct the reaction to the C5 position. beilstein-journals.org

The proposed mechanism for these direct arylations often involves a concerted metalation-deprotonation (CMD) pathway or an electrophilic substitution-type mechanism. beilstein-journals.org In the CMD mechanism, the palladium catalyst coordinates to the oxazole and abstracts a proton, leading to the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the C-C bond. DFT calculations on methyl oxazole-4-carboxylate have provided insights into the energetics of this pathway. beilstein-journals.org Alternatively, an electrophilic substitution-type mechanism, where the palladium catalyst acts as an electrophile, has also been proposed, particularly when strong bases are used. beilstein-journals.org

The following table summarizes the regioselectivity of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with aryl halides under different conditions. beilstein-journals.orgorganic-chemistry.org

| Aryl Halide | Ligand | Base | Solvent | Major Product |

| Aryl Bromide | P(t-Bu)3/PivOH | K2CO3 | Dioxane | C2-arylated |

| Aryl Bromide | JohnPhos/PivOH | K2CO3 | Dioxane | C2-arylated |

| Aryl Bromide | PCy3/PivOH | K2CO3 | Dioxane | C5-arylated |

| Aryl Bromide | JohnPhos | K2CO3 | Dioxane | C5-arylated |

| Aryl Bromide | dppf | K2CO3 | Dioxane | C5-arylated |

| Aryl Halide (I, Br, Cl) | P(o-tol)3 | Cs2CO3 | Toluene | C2-arylated |

| Aryl Halide (I, Br, Cl) | JohnPhos | Cs2CO3 | Dioxane | C2-arylated |

These mechanistic studies and the ability to control the regioselectivity of C-H activation are crucial for the rational design of synthetic routes to complex oxazole-containing molecules. The ethyl 4-carboxylate group often serves as a useful directing group in these transformations and can be subsequently removed or modified. organic-chemistry.org

Catalytic Cycles in Cross-Coupling Reactions

The functionalization of the oxazole ring, a key structural motif in many biologically active compounds and materials, is often achieved through transition-metal-catalyzed cross-coupling reactions. Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional methods like Suzuki or Stille couplings, as it circumvents the need for pre-functionalized organometallic reagents. nih.gov The catalytic cycles for these reactions, particularly involving oxazole carboxylates such as this compound and its analogs, are predominantly based on palladium and copper catalysis.

Palladium-catalyzed direct arylation of oxazole-4-carboxylates offers a regioselective route to various substituted oxazoles. beilstein-journals.org For instance, the direct C2- and C5-regioselective arylation of ethyl oxazole-4-carboxylate with aryl halides can be controlled by the choice of phosphine ligands and reaction conditions. beilstein-journals.orgbeilstein-journals.org

A general catalytic cycle for the Pd(0)-catalyzed direct arylation of an oxazole with an aryl halide (Ar-X) typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Concerted Metalation-Deprotonation (CMD): This is often the rate-determining and selectivity-determining step. The oxazole C-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate. The regioselectivity (e.g., at C2 or C5) is influenced by the steric and electronic properties of the oxazole substrate, the ligand on the palladium catalyst, and the base used. beilstein-journals.orgmdpi.com For ethyl oxazole-4-carboxylate, arylation can be directed to either the C2 or C5 position. beilstein-journals.org The use of specific ligand/additive pairs, such as P(t-Bu)₃/PivOH for C2-selectivity or PCy₃/PivOH for C5-selectivity, has been demonstrated. beilstein-journals.orgbeilstein-journals.org

Reductive Elimination: The resulting palladium intermediate undergoes reductive elimination to yield the arylated oxazole product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govmdpi.com

In some cases, a combination of palladium and copper catalysts is employed. For example, in decarboxylative cross-coupling reactions of carboxyoxazoles, a proposed mechanism involves a Cu(II) catalyst acting as a decarboxylating agent and also as an oxidant to regenerate the active Pd(II) species from Pd(0) at the end of the cycle. nih.govbeilstein-journals.org Similarly, copper can be used on its own. Cu(I)-catalyzed direct arylation of oxazoles with aryl iodides has been shown to proceed selectively at the C2 position, involving a proposed copper-based catalytic cycle. nih.govresearchgate.net

The table below summarizes ligand effects on the regioselectivity of direct arylation of ethyl oxazole-4-carboxylate. beilstein-journals.orgbeilstein-journals.org

| Catalyst/Ligand System | Target Position | Arylating Agent | Base | Reference |

| Pd(0) / P(t-Bu)₃/PivOH | C2 | Aryl Bromides/Chlorides | K₂CO₃ | beilstein-journals.orgbeilstein-journals.org |

| Pd(0) / JohnPhos/PivOH | C2 | Aryl Bromides/Chlorides | K₂CO₃ | beilstein-journals.orgbeilstein-journals.org |

| Pd(0) / PCy₃/PivOH | C5 | Aryl Bromides/Chlorides | K₂CO₃ | beilstein-journals.orgbeilstein-journals.org |

| Pd(0) / PCy₃ | C5 | Aryl Bromides/Chlorides | K₂CO₃ | beilstein-journals.orgbeilstein-journals.org |

| Pd(0) / JohnPhos | C5 | Aryl Bromides/Chlorides | K₂CO₃ | beilstein-journals.orgbeilstein-journals.org |

| Pd(0) / dppf | C5 | Aryl Bromides/Chlorides | K₂CO₃ | beilstein-journals.orgbeilstein-journals.org |

Electronic Structure and Aromaticity Considerations in Reactivity

The reactivity of this compound is intrinsically linked to the electronic properties and aromatic character of the oxazole ring. Oxazoles are five-membered aromatic heterocycles containing both a nitrogen and an oxygen atom. Compared to their sulfur-containing analogs, thiazoles, oxazoles exhibit a lower degree of aromaticity. wikipedia.org This reduced aromaticity, along with the influence of substituents, dictates the sites of reactivity towards electrophilic and nucleophilic attack, as well as deprotonation.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure of oxazole derivatives. researchgate.netrsc.org These studies focus on parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

Electron Density and Reactivity: The distribution of π-electrons in the oxazole ring is not uniform. Computational studies on substituted oxazoles indicate that the C5 position is often the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and thus the most susceptible to deprotonation by strong bases. wikipedia.orgresearchgate.net The presence of an electron-withdrawing carboxylate group at C5 and an electron-donating ethyl group at C4 in "this compound" significantly modulates this inherent reactivity. The carboxylate group deactivates the ring towards electrophilic attack, particularly at the adjacent C4 position, and increases the acidity of the C2 proton.

HOMO-LUMO Orbitals and Aromaticity: The HOMO and LUMO energy levels are critical in understanding chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For oxazole systems, substitution patterns significantly affect these frontier orbital energies. researchgate.net While specific data for this compound is not detailed in the provided context, studies on analogous systems show that electron-donating groups tend to increase the HOMO energy level, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups lower the LUMO energy, making the molecule more prone to reduction and nucleophilic attack. The aromatic character of oxazoles, which is lower than that of thiazoles, contributes to their propensity to undergo certain reactions, such as cycloadditions, more readily than more aromatic systems. wikipedia.org

The following table presents calculated electronic properties for unsubstituted oxazole as a reference, derived from quantum chemical studies. researchgate.net These values provide a baseline for understanding the electronic effects of substituents in derivatives like this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Oxazole | -9.68 | 2.78 | 12.46 | 1.63 |

Data obtained from PM3 calculations. researchgate.net

The interplay of these electronic factors governs the regioselectivity observed in reactions such as the cross-coupling discussed previously, where deprotonation at C2 or functionalization at C5 is a key step.

Advanced Spectroscopic and Computational Analysis of Ethyl 4 Ethyloxazole 5 Carboxylate

Spectroscopic Characterization Methodologies in Research

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of organic molecules. For Ethyl 4-ethyloxazole-5-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive profile of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the analysis of this compound, ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.

Research findings have detailed the ¹H NMR spectrum of this compound, which was recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. sci-hub.se The spectrum displays distinct signals corresponding to each unique proton environment in the molecule. The singlet at δ 7.85 ppm is characteristic of the lone proton on the oxazole (B20620) ring (H-2). The ethyl ester group is identified by a quartet at δ 4.34 ppm and a triplet at δ 1.37 ppm, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. Similarly, the ethyl group at the 4-position of the oxazole ring gives rise to a quartet at δ 2.86 ppm and a triplet at δ 1.33 ppm. sci-hub.se The coupling constants (J values) provide further evidence for the connectivity of these groups.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.85 | s | - | 1H | Oxazole ring C2-H |

| 4.34 | q | 7.1 | 2H | Ester -OCH₂CH₃ |

| 2.86 | q | 7.6 | 2H | Ring C4-CH₂CH₃ |

| 1.37 | t | 7.1 | 3H | Ester -OCH₂CH₃ |

| 1.33 | t | 7.6 | 3H | Ring C4-CH₂CH₃ |

Source: Data compiled from synthesis and characterization research. sci-hub.se

While specific ¹³C NMR data for this exact molecule is not detailed in the provided research, related studies on similar oxazole esters confirm that ¹³C NMR is used to identify the carbonyl carbon of the ester and the carbons within the oxazole ring. acs.org

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the ester and the oxazole ring.

The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ester group. Because this ester is conjugated with the oxazole ring, this band typically appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com Another characteristic set of absorptions arises from the C–O stretching vibrations of the ester group, which are expected as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The oxazole ring itself would contribute to the spectrum with C=N stretching vibrations, often observed around 1650 cm⁻¹.

Expected IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1730-1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1650 | C=N stretch | Oxazole Ring |

| 1300-1000 | C-O stretch | Ester |

Source: Data based on established IR spectroscopy principles for esters and oxazoles. orgchemboulder.com

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound, Gas Chromatography/Mass Spectrometry (GC/MS) with Electron Ionization (EI) has been used to confirm its molecular mass. sci-hub.se The analysis shows a molecular ion peak ([M]⁺) at an m/z of 183, which corresponds to the molecular weight of the compound (C₉H₁₃NO₃). sci-hub.se High-resolution mass spectrometry (HRMS) could be used for the precise validation of the molecular formula. rsc.org

Computational Chemistry and Theoretical Modeling

Alongside experimental techniques, computational chemistry provides profound insights into the properties and behavior of molecules at an atomic level. Methodologies such as quantum chemical calculations and molecular dynamics simulations are pivotal for a deeper understanding of this compound.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. mongoliajol.info For this compound, these calculations can predict optimized bond lengths and angles, vibrational frequencies to compare with experimental IR spectra, and parameters related to chemical reactivity. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap are fundamental indicators of a molecule's kinetic stability and reactivity. Theoretical studies on similar oxazole derivatives have used these calculations to understand their electronic characteristics and potential for intermolecular interactions. Such analyses would reveal the distribution of electron density in this compound, highlighting the most likely sites for electrophilic or nucleophilic attack.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and interactions with its environment, such as a solvent. mdpi.comnih.gov

For this compound, MD simulations could be used to analyze the rotational freedom of the ethyl groups attached to both the ring and the ester functionality. By simulating the molecule in different solvents, one could predict how its conformation might change in various chemical environments. These simulations are particularly valuable for understanding how the molecule's three-dimensional shape influences its properties and potential interactions with other molecules, which is a critical factor in fields like drug design and materials science. mdpi.commdpi.com

Prediction of Reactivity and Reaction Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity of heterocyclic compounds like this compound. The reactivity of the oxazole ring is dictated by the electronic properties of its constituent atoms, which are significantly influenced by the nature and position of substituents. General quantum chemical studies on oxazole derivatives indicate that the ring is electron-rich and thus generally susceptible to electrophilic attack. pleiades.onlinesemanticscholar.org The presence of electron-donating groups, such as the ethyl group at the C4 position, is known to enhance the reactivity of the oxazole ring toward electrophiles. pleiades.online

The prediction of reactive sites within the molecule relies on the analysis of several calculated parameters, known as reactivity descriptors.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. For electrophilic attacks, the reaction is expected to occur at the atom with the largest coefficient in the HOMO. A smaller HOMO-LUMO energy gap generally implies higher reactivity, as electrons can be more easily excited to a higher energy state. scispace.comirjweb.com

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. For an electrophilic attack on the oxazole ring, the relevant Fukui function () indicates the propensity of a site to accept an electron.

Natural Atomic Charges: The distribution of electron density across the molecule can indicate reactive sites. Atoms with a higher negative charge are more likely to be attacked by electrophiles.

Computational studies on a closely related analogue, methyl oxazole-4-carboxylate, provide specific insights into the predicted reactivity. beilstein-journals.org DFT calculations have been employed to determine the most probable sites for electrophilic arylation, a common reaction pathway for such heterocycles. These studies analyzed the HOMO coefficients and partial charges on the carbon atoms of the oxazole ring. The results consistently indicate that the C5 and C2 positions are the most susceptible to electrophilic attack, with the C5 position often being slightly more favored from a thermodynamic standpoint in the absence of catalytic bias. beilstein-journals.org The hydrogen atoms on the oxazole ring exhibit different levels of acidity, generally following the order C2 > C5 > C4, which also influences their susceptibility to deprotonation in certain reaction mechanisms. semanticscholar.org

Based on these computational models, the predicted reaction pathways for this compound primarily involve electrophilic substitution at the C2 and C5 positions. The ethyl group at C4 and the carboxylate at C5 electronically influence these positions, modulating their relative reactivity.

Table 1: Calculated Reactivity Descriptors for a Model Oxazole-4-carboxylate Data derived from DFT calculations on a model substrate, methyl oxazole-4-carboxylate, which serves as a proxy for predicting the reactivity of the ethyl analogue. beilstein-journals.org

| Parameter | C2-H | C5-H |

| Transition State Free Gibbs Energy (kcal/mol) | 28.3 | 27.9 |

| HOMO Coefficient | -0.32 | 0.38 |

| Partial Charge (ESP) | 0.22 | -0.19 |

This interactive table allows for sorting and filtering of the computational data.

Computational Studies on Selectivity

While inherent electronic properties may suggest a slight preference for one reactive site over another, the actual selectivity of a reaction is often controlled by the specific reaction conditions, including catalysts, ligands, and solvents. Computational studies have been instrumental in understanding and predicting the regioselectivity of reactions involving oxazole carboxylates, particularly in palladium-catalyzed direct C-H arylation. beilstein-journals.orgresearchgate.netresearchgate.net

For this compound and its analogues, the key challenge is controlling the selectivity of functionalization between the C2 and C5 positions. DFT calculations have been successfully used to rationalize the experimentally observed regioselectivity in these reactions. beilstein-journals.org The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the transition state energies for the C-H activation at different positions determine the outcome of the reaction. beilstein-journals.org

Computational models have demonstrated that the choice of ligand on the palladium catalyst is critical in reversing the selectivity:

C2-Selectivity: The use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or specific biaryl phosphines like JohnPhos, in conjunction with pivalic acid (PivOH) as an additive, has been shown to favor arylation at the C2 position. beilstein-journals.org Computational analysis suggests that these ligands stabilize the transition state leading to C2-functionalization.

C5-Selectivity: Conversely, employing other ligands like tricyclohexylphosphine (B42057) (PCy₃) or dppf, or even using these ligands without the pivalic acid additive, can reverse the selectivity to strongly favor the C5 position. beilstein-journals.org DFT calculations of the transition states for the CMD mechanism confirmed that the Gibbs free energy of activation for C5-H activation is lower under these conditions compared to C2-H activation. beilstein-journals.org

These computational findings not only explain the observed experimental results but also provide a predictive framework for designing synthetic routes to selectively functionalize either the C2 or C5 position of the oxazole ring. The ability to computationally model the transition states of competing reaction pathways allows for the rational selection of catalysts and conditions to achieve the desired isomer with high precision.

Table 2: Computationally Guided Ligand Effects on the Regioselectivity of Direct Arylation of Ethyl Oxazole-4-carboxylate Summary of experimental outcomes rationalized by computational modeling. beilstein-journals.org

| Catalyst/Ligand System | Predominant Arylation Position |

| Pd(OAc)₂ / P(t-Bu)₃ / PivOH | C2 |

| Pd(OAc)₂ / JohnPhos / PivOH | C2 |

| Pd(OAc)₂ / PCy₃ / PivOH | C5 |

| Pd(OAc)₂ / dppf | C5 |

This interactive table summarizes the selective outcomes based on different catalytic systems.

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 4-ethyloxazole-5-carboxylate as a Versatile Synthetic Building Block

This compound is recognized as a versatile building block in organic synthesis, primarily due to the reactivity of the oxazole (B20620) ring and its ester function. guidechem.comguidechem.com The oxazole core can be strategically functionalized, allowing for the introduction of diverse substituents and the extension of its molecular structure. This adaptability makes it a valuable precursor in several areas of chemical research and development.

The structure of this compound is well-suited for the synthesis of intricate organic molecules. A key method for elaborating the oxazole core is through palladium-catalyzed direct C-H arylation reactions. acs.org This powerful technique allows for the formation of carbon-carbon bonds directly on the heterocyclic ring, enabling the attachment of various aryl groups. For instance, palladium catalysis has been successfully used for the C2- and C5-regioselective arylation of ethyl oxazole-4-carboxylate, a closely related analogue, to produce complex (hetero)arylated oxazoles. acs.orgbeilstein-journals.org This methodology provides a direct route to 2,5-diaryloxazoles, which are core structures in many natural products. researchgate.net

Furthermore, the oxazole framework can be incorporated into larger, concatenated systems. Iterative cross-coupling strategies have been applied to create bis- and trisoxazole units, which are present in a number of natural products. beilstein-journals.org The synthesis of conjugated oligomers and polymers containing oxazole units has also been explored, demonstrating the utility of oxazole carboxylates in building extended π-systems. researchgate.net The functionalization of the oxazole core, for example through bromination followed by coupling reactions, opens pathways to highly substituted and complex molecular architectures.

The oxazole ring is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting point for molecules with potential pharmacological activity. guidechem.comguidechem.com Its derivatives are explored as building blocks that can be incorporated into larger, biologically active molecules. flemingcollege.ca

A significant application is the synthesis of natural product alkaloids. For example, a straightforward route to 2,5-di(hetero)aryloxazole natural products, such as balsoxin and texaline, has been developed using regiocontrolled palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate, followed by hydrolysis and decarboxylation. researchgate.net The ability to selectively functionalize the oxazole ring is crucial for creating analogues of these natural products for structure-activity relationship (SAR) studies. The synthesis of advanced building blocks, including those with functional groups amenable to bioconjugation, highlights the compound's importance in drug discovery. researchgate.net

Beyond pharmaceuticals, oxazole-containing compounds have found applications in agriculture. This compound and related structures are utilized as versatile intermediates in the synthesis of novel agrochemicals. guidechem.comguidechem.com The oxazole core provides a stable and modifiable platform for developing new herbicides, fungicides, and insecticides, although specific examples derived directly from this compound are not extensively detailed in the provided literature.

The synthesis of conjugated oligomers and polymers containing oxazole units highlights the potential for integrating scaffolds derived from this compound into advanced materials. researchgate.net The ability to perform iterative cross-coupling and C-H activation reactions on the oxazole core allows for the creation of well-defined, extended aromatic systems. These polymers may possess interesting photophysical or electronic properties, making them candidates for applications in materials science, such as organic electronics.

Oxazole-Based Ligands in Catalysis

The oxazole moiety itself can play a role in catalysis. In palladium-catalyzed C-H activation reactions, the azole can act as a ligand for the palladium catalyst. acs.org Mechanistic studies on the direct C-5 arylation of similar heterocycles have underscored the fundamental role of the azole as a ligand for the palladium center during the catalytic cycle. acs.org While not always the primary designed ligand, the interaction between the nitrogen atom of the oxazole ring and the metal center can influence the reactivity and selectivity of the transformation. This makes the oxazole core, derivable from this compound, an active participant in its own functionalization.

Emerging Applications in Functional Materials

The unique electronic and photophysical properties of substituted oxazoles make them attractive for applications in functional materials. Direct arylation of ethyl oxazole-4-carboxylate has been used to rapidly access analogues of 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), a well-known scintillator and laser dye. beilstein-journals.org This demonstrates the potential of using this compound as a precursor for creating new optical and electronic materials. The synthesis of such functional materials is often facilitated by modern synthetic methods like palladium-catalyzed C-H bond activation, which allows for the efficient construction of the required π-conjugated systems. researchgate.net

Luminescent Materials

Oxazole derivatives are a significant class of compounds utilized in the creation of luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs) and fluorescent dyes. irjmets.comsci-hub.se The inherent electronic structure of the oxazole ring system facilitates high photoluminescence efficiencies. researchgate.net Research has shown that oxazole-based structures often exhibit superior luminescence compared to analogous heterocyclic compounds like imidazoles. researchgate.net

Detailed research findings indicate that the photophysical properties of these materials can be finely tuned by altering the substituents on the oxazole core. For instance, the introduction of various aryl groups can modify the emission wavelength and quantum yield. researchgate.net Some oxazole analogues have demonstrated reversible fluorescence photo-switching, a highly desirable property for advanced optical materials and sensors. researchgate.net The development of novel luminescent dyes based on the oxazole framework is driven by their high photo- and thermal stability, which suggests broad applications in organic photonics. nih.gov Synthetic strategies, including palladium-catalyzed cross-coupling reactions, have enabled the creation of complex oxazole-based molecules with specific properties required for functional electroluminescent devices. sci-hub.seorganic-chemistry.org

Table 1: Luminescent Properties of Selected Oxazole Derivatives

| Compound Class | Key Findings | Potential Applications | Citations |

|---|---|---|---|

| 2-Aryl-oxazolo[4,5-f] nih.govCurrent time information in Bangalore, IN.phenanthroline Derivatives | Exhibit tunable luminescent properties based on the 2-aryl substituent. | Blue-light emitting materials for OLEDs | researchgate.net |

| 2,5-Diaryl-1,3,4-oxadiazoles (Related Isomers) | Show good thermal stability and blue fluorescence; act as efficient electron-transporters. | OLEDs, UV photon harvesting | sci-hub.se |

Electronic Materials

The field of organic electronics has identified oxazole derivatives as promising candidates for n-type organic semiconductor materials (OSMs). researchgate.netjksus.org These materials are crucial for the fabrication of various electronic devices, including organic thin-film transistors (OTFTs) and OLEDs, where they facilitate electron transport. jksus.org The electron-deficient nature of the oxazole ring contributes to proficient electron transport and hole-blocking properties, which are essential for the efficiency of such devices. jksus.org

Theoretical studies using density functional theory (DFT) have been instrumental in predicting the electronic characteristics and charge transport properties of oxazole-based molecules. acs.org These studies have shown that oxazole derivatives can possess low reorganization energies for electron transport, a key indicator of a good n-type semiconductor. researchgate.netacs.org For example, the calculated electron reorganization energies for some oxazole frameworks are in the range of 0.21–0.37 eV, which is comparable to or even better than well-known n-type materials like perfluoropentacene. jksus.orgacs.org The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be systematically lowered by molecular design, for instance, by replacing thiophene (B33073) units with oxazole units in a polymer backbone, further enhancing their suitability as n-type materials. acs.org

Table 2: Electronic Properties of Theoretically Studied Oxazole-Based Semiconductors

| Compound Framework | Reorganization Energy for Electron (λe) | Key Electronic Feature | Potential Application | Citations |

|---|---|---|---|---|

| Oxazole-based frameworks with trifluoromethylphenyl terminal groups | 0.21–0.37 eV | Low λe values, comparable to perfluoropentacene. | n-type organic semiconductors | acs.org |

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) | 0.223 eV | λe is smaller than for hole transport (λh), indicating better electron transport. | n-type material for electronic devices | researchgate.netjksus.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imidazole |

| 2-Aryl-oxazolo[4,5-f] nih.govCurrent time information in Bangalore, IN.phenanthroline |

| 2,5-Diaryl-1,3,4-oxadiazole |

| 2-(Phenanthro[9,10-d]oxazol-2-yl)pyridine |

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) |

| Perfluoropentacene |

Q & A

Q. What are the standard synthetic routes for Ethyl 4-ethyloxazole-5-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via cyclocondensation reactions using precursors like α-bromo ketones and ethyl isocyanoacetate. Key steps include controlling temperature (e.g., 60–80°C) and pH to stabilize intermediates. Reaction monitoring via thin-layer chromatography (TLC) ensures progress, while purification employs recrystallization or column chromatography . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF) and catalyst selection (e.g., triethylamine) to improve yields.

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ester group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves bond lengths and angles for conformational analysis . Infrared (IR) spectroscopy identifies carbonyl (C=O) and heterocyclic ring vibrations. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How should researchers handle and store this compound safely?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Use nitrile gloves and lab coats to avoid skin contact. Work in fume hoods to minimize inhalation risks. Disposal follows hazardous waste protocols, with neutralization via alkaline hydrolysis (e.g., 1M NaOH) before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound derivatives?

Discrepancies in bond lengths (e.g., C-O vs. C-N in oxazole rings) may arise from dynamic puckering effects observed in solution (NMR) versus static crystal structures. Use density functional theory (DFT) to model ring puckering and compare with SHELXL-refined X-ray data . Cross-validate with variable-temperature NMR to assess conformational flexibility .

Q. What methodologies optimize regioselective functionalization of this compound?

Employ directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at -78°C to target the C-2 position. For electrophilic substitutions, use Friedel-Crafts acylation with AlCl₃ to introduce acyl groups at the C-4 ethyl position. Monitor selectivity via LC-MS and adjust Lewis acid catalysts (e.g., BF₃·Et₂O) to minimize side reactions .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) screens derivatives against target enzymes (e.g., cyclooxygenase-2) using crystal structures from the PDB. Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with the carboxylate group). Validate predictions with in vitro enzyme inhibition assays (IC₅₀) and correlate with DFT-calculated electrostatic potential maps .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Implement design of experiments (DoE) to optimize parameters like stoichiometry (1:1.2 molar ratio of precursors) and mixing rates. Use continuous flow reactors for consistent temperature control. In-line FTIR monitors reaction progress, while QC checks include melting point analysis and ¹H NMR purity thresholds (>95%) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing ester group activates the oxazole ring toward Suzuki-Miyaura coupling at C-5. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. Substituent effects are quantified via Hammett σ constants, with EDG groups (e.g., -OCH₃) enhancing oxidative addition rates .

Methodological Tables

Table 1: Key Analytical Data for this compound

| Parameter | Value/Description | Technique | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H), 4.30 (q, 2H), 2.50 (q, 2H) | 400 MHz | |

| ¹³C NMR | δ 165.2 (C=O), 160.1 (C-2), 14.1 (CH₃) | 100 MHz | |

| Melting Point | 78–80°C | DSC | |

| HRMS (m/z) | [M+H]⁺ calc. 184.0974, found 184.0972 | ESI-QTOF |

Table 2: Reaction Optimization Parameters for Functionalization

| Reaction Type | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h | 85 | |

| Electrophilic Substitution | AlCl₃, CH₂Cl₂, 0°C, 2h | 72 | |

| Ester Hydrolysis | 1M NaOH, EtOH/H₂O, reflux, 4h | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.